Cas no 588-05-6 (m-Tyramine)
m-Tyramine Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxyphenethylamine hydrochloride
- 3-(2-Aminoethyl)phenol hydrochloride
- m-Tyramine
- 3-(2-aminoethyl)Phenol
- 3-Hydroxyphenethylamine
- 3-HYDROXYPHENETHYLAMINE HCL
- 2-(3-HYDROXYPHENYL)ETHYLAMINE
- 3-(2-Amino-ethyl)-phenol
- BPBio1_001396
- CHEMBL145584
- SCHEMBL43719
- KBio2_002066
- DivK1c_007036
- KBioSS_002066
- BDBM50020502
- MFCD06654561
- UNII-K1OA38R0EZ
- CHEBI:89626
- HY-113356
- 3-Hydroxyphenylethylamine
- Phenol, m-(2-aminoethyl)-
- TYRAMINE, M-
- KBio1_001980
- meta-Tyramine
- Spectrum5_001880
- AS-35809
- SpecPlus_000940
- EN300-145171
- BRD-K26842203-001-01-3
- Metatyramine
- CS-0062283
- FT-0632451
- 3-(2-Amino-ethyl)-phenol, AldrichCPR
- NCGC00163167-01
- NCGC00163167-02
- DTXSID50207522
- 3-Tyramine
- KBio2_007202
- Phenol, 3-(2-aminoethyl)-
- 3-(2-aminoethyl)-phenol
- Q6553277
- m-Hydroxyphenethylamine
- BCP26746
- Biomol-NT_000076
- AKOS000153827
- K1OA38R0EZ
- SB37807
- 588-05-6
- METATYRAMINE HYDROCHLORIDE
- 2-(3-Hydroxy-phenyl)-ethyl-ammonium
- KBio2_004634
- Spectrum_001586
- 2-(m-hydroxyphenyl)ethylamine
- benzene, 1-(2-aminoethyl)-3-hydroxy-
- DTXCID00130013
- 3-(2-aminoethyl)phenol,hydrochloride
-
- MDL: MFCD06654561
- Inchi: 1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2
- InChI Key: GHFGJTVYMNRGBY-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)CCN
Computed Properties
- Exact Mass: 137.08400
- Monoisotopic Mass: 137.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Color/Form: Solid
- Melting Point: 140 °C
- Solubility: H2O: ≥10 mg/mL
- PSA: 46.25000
- LogP: 1.59370
m-Tyramine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H318
- Warning Statement: P280;P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
- RTECS:SJ5975000
-
Hazardous Material Identification:
- HazardClass:IRRITANT-HARMFUL
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Risk Phrases:R36/37/38
m-Tyramine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
m-Tyramine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0811-1g |
3-(2-Amino-ethyl)-phenol |
588-05-6 | 97% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0811-5g |
3-(2-Amino-ethyl)-phenol |
588-05-6 | 97% | 5g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0811-500mg |
3-(2-Amino-ethyl)-phenol |
588-05-6 | 97% | 500mg |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0811-250mg |
3-(2-Amino-ethyl)-phenol |
588-05-6 | 97% | 250mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0811-100mg |
3-(2-Amino-ethyl)-phenol |
588-05-6 | 97% | 100mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0811-50mg |
3-(2-Amino-ethyl)-phenol |
588-05-6 | 97% | 50mg |
924.37CNY | 2021-05-08 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171101-1g |
3-(2-Amino-ethyl)-phenol |
588-05-6 | 1g |
¥4,458.00 | 2021-05-21 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB03019-10g |
3-(2-aminoethyl)phenol |
588-05-6 | 97% | 10g |
$825 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45622-5mg |
m-Tyramine |
588-05-6 | 98% | 5mg |
¥1337.00 | 2023-09-08 | |
| TRC | T898508-50mg |
m-Tyramine |
588-05-6 | 50mg |
$ 230.00 | 2023-04-16 |
m-Tyramine Suppliers
m-Tyramine Related Literature
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L. Hudspith,F. Shmam,C. F. Dalton,A. Princivalle,S. M. Turega Org. Biomol. Chem. 2019 17 8871
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Tomasz Maciej Stepniewski,Arturo Mancini,Richard ?gren,Mariona Torrens-Fontanals,Meriem Semache,Michel Bouvier,Kristoffer Sahlholm,Billy Breton,Jana Selent Chem. Sci. 2021 12 10990
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B. R. Lichman,E. D. Lamming,T. Pesnot,J. M. Smith,H. C. Hailes,J. M. Ward Green Chem. 2015 17 852
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Sameek Singh,Samantha?L. Cooper,Jacqueline R. Glenn,Jessica Beresford,Lydia R. Percival,Joel D. A. Tyndall,Stephen J. Hill,Laura E. Kilpatrick,Andrea J. Vernall RSC Adv. 2018 8 16362
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Rocío García-Villalba,David Beltrán,María D. Frutos,María V. Selma,Juan C. Espín,Francisco A. Tomás-Barberán Food Funct. 2020 11 7012
Additional information on m-Tyramine
Professional Introduction to m-Tyramine (CAS No. 588-05-6)
m-Tyramine, chemically known as 3-phenylpropylamine, is a compound with the CAS number 588-05-6. This molecule holds significant importance in the field of pharmaceutical chemistry and biochemistry due to its structural and functional properties. m-Tyramine is an aromatic amine derivative that has garnered attention for its potential applications in drug development, particularly in the synthesis of bioactive molecules and as a precursor in the creation of novel therapeutic agents.
The molecular structure of m-Tyramine consists of a phenyl ring attached to a propylamine side chain. This configuration imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. The presence of both aromatic and aliphatic moieties allows for diverse functionalization, enabling chemists to tailor its properties for specific applications. In recent years, advancements in synthetic methodologies have enhanced the accessibility and utility of m-Tyramine in laboratory and industrial settings.
One of the most compelling aspects of m-Tyramine is its role in the development of pharmacologically active compounds. Researchers have explored its potential as a building block for neurotransmitter-based drugs, given its structural similarity to certain natural occurring amines. Studies have indicated that derivatives of m-Tyramine exhibit properties that may be beneficial in treating neurological disorders. For instance, modifications to the phenyl ring or the propylamine chain can lead to compounds with enhanced binding affinity to specific receptors, potentially offering new avenues for therapeutic intervention.
In addition to its pharmaceutical applications, m-Tyramine has found utility in other areas such as agrochemicals and material science. Its ability to participate in various chemical reactions makes it a versatile intermediate. For example, it can be used in the synthesis of dyes, polymers, and specialty chemicals. The growing demand for high-performance materials has further increased interest in m-Tyramine as a key component in advanced material formulations.
The synthesis of m-Tyramine has been refined over the years, with multiple pathways now available to produce high-purity samples. Traditional methods often involve the reduction of corresponding nitro compounds or the reaction of phenylacetonitrile with ammonia derivatives. However, modern techniques such as catalytic hydrogenation and enzymatic processes have improved yield and purity, making large-scale production more feasible. These advancements have not only reduced costs but also opened new possibilities for incorporating m-Tyramine into complex synthetic schemes.
Recent research has also highlighted the importance of m-Tyramine in understanding biological processes. Studies suggest that it may play a role in modulating enzyme activity and cellular signaling pathways. By investigating its interactions with biological targets, scientists aim to uncover new insights into disease mechanisms and develop targeted therapies. The growing body of evidence supporting the biological significance of m-Tyramine underscores its value beyond mere chemical curiosity.
The safety profile of m-Tyramine is another critical consideration. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment. As with any chemical compound, adherence to good laboratory practices is essential when working with m-Tyramine.
In conclusion, m-Tyramine (CAS No. 588-05-6) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, while its potential biological activities continue to be explored. With ongoing advancements in synthetic chemistry and biotechnology, the role of m-Tyramine is likely to expand further, offering new opportunities for innovation and discovery.
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